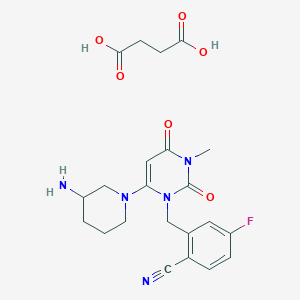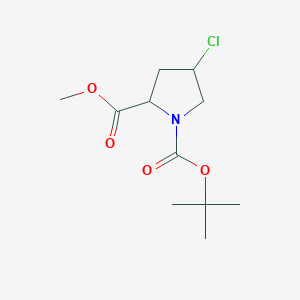![molecular formula C18H24ClN7OS B15285594 8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15285594.png)
8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SHP2 plays a crucial role in cell signaling pathways, including the RAS-RAF-ERK signaling pathway, which is often hyperactivated in various cancers . Batoprotafib is currently under investigation for its potential in treating advanced solid tumors, such as non-small cell lung cancer, squamous head and neck cancer, esophageal squamous cell carcinoma, colorectal cancer, and gastrointestinal stromal cancer .
Métodos De Preparación
The synthesis of batoprotafib involves multiple steps, starting with the preparation of key intermediates. . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods for batoprotafib are designed to scale up the synthesis process while maintaining the quality and consistency of the compound .
Análisis De Reacciones Químicas
Batoprotafib undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Batoprotafib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of SHP2 and its effects on cell signaling pathways . In biology, batoprotafib is employed in research to understand the role of SHP2 in various cellular processes and diseases . In medicine, batoprotafib is being investigated in clinical trials for its potential to treat advanced solid tumors by inhibiting SHP2 and disrupting cancer cell signaling . Additionally, batoprotafib has industrial applications in the development of new therapeutic agents and drug discovery .
Mecanismo De Acción
Batoprotafib exerts its effects by binding to and inhibiting SHP2, a protein tyrosine phosphatase involved in cell signaling pathways . By inhibiting SHP2, batoprotafib disrupts the RAS-RAF-ERK signaling pathway, which is often hyperactivated in cancer cells . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, making batoprotafib a promising therapeutic agent for the treatment of various cancers .
Comparación Con Compuestos Similares
Batoprotafib is unique in its ability to specifically target and inhibit SHP2, distinguishing it from other compounds that may target different proteins or pathways . Similar compounds include other SHP2 inhibitors, such as RMC-4630 and JAB-3068, which also aim to disrupt the RAS-RAF-ERK signaling pathway . batoprotafib’s specific binding affinity and inhibitory potency make it a valuable tool in cancer research and therapy .
Propiedades
Fórmula molecular |
C18H24ClN7OS |
|---|---|
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
8-[6-amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C18H24ClN7OS/c1-10-14(20)18(9-27-10)3-6-26(7-4-18)12-8-24-17(16(22)25-12)28-11-2-5-23-15(21)13(11)19/h2,5,8,10,14H,3-4,6-7,9,20H2,1H3,(H2,21,23)(H2,22,25) |
Clave InChI |
UCJZOKGUEJUNIO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester](/img/structure/B15285517.png)

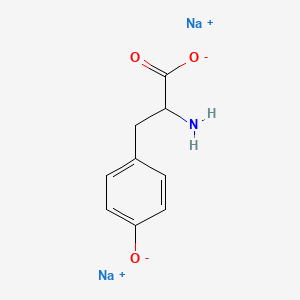
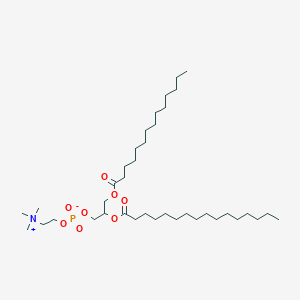
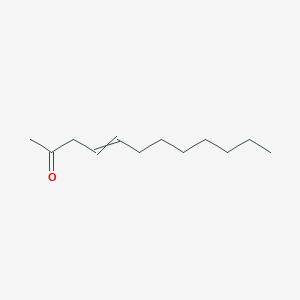
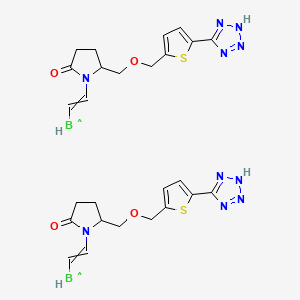
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)
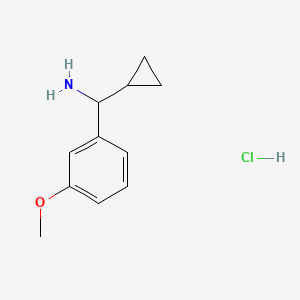
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B15285556.png)

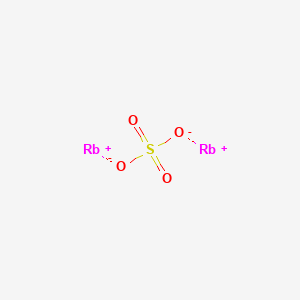
![(15-Ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl)methanol](/img/structure/B15285587.png)
